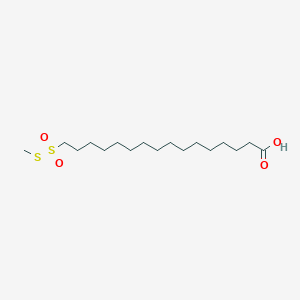
16-((Methylthio)sulfonyl)hexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-((Methylthio)sulfonyl)hexadecanoic acid is a sulfur-containing fatty acid derivative This compound is characterized by the presence of a methylthio group and a sulfonyl group attached to a hexadecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-((Methylthio)sulfonyl)hexadecanoic acid typically involves the introduction of the methylthio and sulfonyl groups onto a hexadecanoic acid molecule. This can be achieved through a series of chemical reactions, including sulfonation and thiolation. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
16-((Methylthio)sulfonyl)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have distinct chemical and physical properties compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
16-((Methylthio)sulfonyl)hexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 16-((Methylthio)sulfonyl)hexadecanoic acid involves its interaction with specific molecular targets and pathways. The presence of the methylthio and sulfonyl groups allows the compound to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid with different chemical properties.
16-Methanethiosulfonyl Hexadecanoic Acid: A closely related compound with similar structural features but different functional groups.
Uniqueness
16-((Methylthio)sulfonyl)hexadecanoic acid is unique due to the presence of both methylthio and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various fields of research.
Eigenschaften
Molekularformel |
C17H34O4S2 |
|---|---|
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
16-methylsulfanylsulfonylhexadecanoic acid |
InChI |
InChI=1S/C17H34O4S2/c1-22-23(20,21)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI-Schlüssel |
JTQCRDHNBYEALV-UHFFFAOYSA-N |
Kanonische SMILES |
CSS(=O)(=O)CCCCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(naphthalen-1-yl)-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13361734.png)
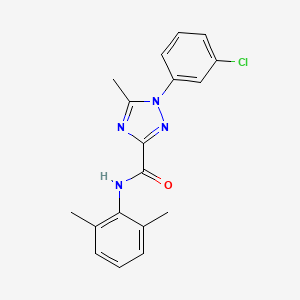
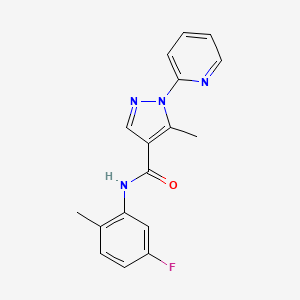


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361774.png)
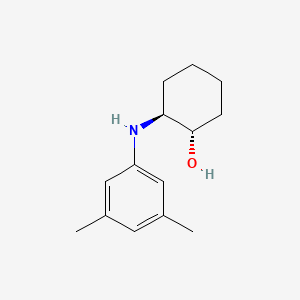

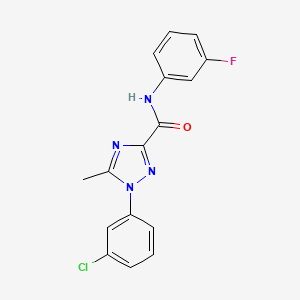
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
![6-(2-Chloro-5-iodophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361797.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361805.png)
![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(2-furylmethyl)methanamine](/img/structure/B13361813.png)
